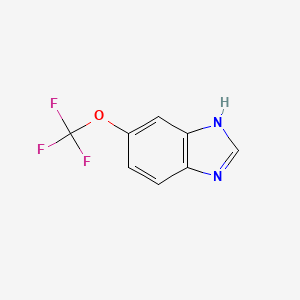

5-(Trifluoromethoxy)-1H-benzimidazole

Description

Historical Context and Evolution of Benzimidazole-Based Therapeutic Agents

The journey of benzimidazole (B57391) in medicinal chemistry began in the 19th century, with its first synthesis reported in 1872. chemijournal.com However, its biological significance wasn't explored until the 1940s when it was investigated as a purine (B94841) antagonist. nih.gov A pivotal moment came in the 1950s with the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of vitamin B12's structure, cementing the scaffold's importance in biological systems. chemijournal.com This discovery spurred further research, leading to the development of the first benzimidazole-based drugs.

Initially, the therapeutic applications were focused on combating parasitic infections. Thiabendazole, one of the earliest anthelmintic benzimidazoles, was introduced in the 1960s. This was followed by a wave of more potent and broad-spectrum anthelmintics like mebendazole (B1676124) and albendazole (B1665689), which remain in clinical use today. nih.govbiotech-asia.org These early successes established the benzimidazole core as a "privileged structure" in drug discovery. nih.gov

The evolution of benzimidazole therapeutics has since expanded dramatically beyond antiparasitic agents. nih.gov In the latter half of the 20th century, researchers successfully developed benzimidazole derivatives for a wide array of therapeutic areas. impactfactor.orgijpsjournal.com This includes proton pump inhibitors (PPIs) like omeprazole, lansoprazole, and pantoprazole (B1678409) for treating ulcers and acid-reflux disorders, and antihistamines such as astemizole. nih.govimpactfactor.org More recently, the scaffold has been incorporated into drugs for hypertension (e.g., candesartan), and even into the realm of oncology with agents like bendamustine. chemijournal.comnih.gov The continuous development of new benzimidazole-containing drugs, with many anticipated to enter the market, highlights the scaffold's enduring relevance and adaptability in modern medicine. impactfactor.orgijpsjournal.com

Significance of the Benzimidazole Pharmacophore in Drug Discovery

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is considered a "privileged pharmacophore" in medicinal chemistry due to its versatile biological activity and favorable physicochemical properties. nih.govnih.govijpsjournal.com Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a wide range of biological macromolecules, including enzymes and receptors, making it a valuable building block in drug design. nih.gov

The significance of the benzimidazole core lies in its unique structural features. The bicyclic system is relatively stable and the nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong binding interactions with biological targets. nih.gov Furthermore, the aromatic nature of the rings allows for π-π stacking interactions, further enhancing binding affinity. nih.gov The versatility of the benzimidazole structure allows for substitutions at various positions, enabling medicinal chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its pharmacological profile for a specific target. researchgate.net

This structural adaptability has led to the development of benzimidazole derivatives with a vast spectrum of pharmacological activities. mdx.ac.uknih.govnih.gov These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, antihypertensive, and antidiabetic properties. nih.govnih.gov The ability of this single core structure to serve as a template for drugs targeting such a wide variety of diseases underscores its profound importance in the field of drug discovery and development. ijpsjournal.comresearchgate.net

Overview of Trifluoromethyl and Trifluoromethoxy Substitutions in Benzimidazole Systems

The introduction of fluorine-containing substituents, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), into the benzimidazole scaffold is a common strategy in medicinal chemistry to enhance a compound's therapeutic potential. mdpi.com These groups can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comrsc.org

The trifluoromethyl (-CF3) group is a highly electronegative and lipophilic substituent. mdpi.com Its incorporation into a benzimidazole ring can increase the molecule's ability to cross cell membranes and improve its metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.comrsc.org The strong carbon-fluorine bond is resistant to cleavage, which can prolong the drug's duration of action. mdpi.com In many cases, the -CF3 group acts as a bioisostere for other groups like chlorine or a methyl group, but with distinct electronic effects that can lead to improved biological activity. mdpi.comresearchgate.net For instance, 2-(trifluoromethyl)benzimidazole (B189241) derivatives have shown promising antiparasitic and anticancer activities. nih.govrsc.orgresearchgate.net

The trifluoromethoxy (-OCF3) group is even more lipophilic than the trifluoromethyl group and is also strongly electron-withdrawing. mdpi.combeilstein-journals.org It is often used to enhance a molecule's permeability and metabolic stability. beilstein-journals.org The -OCF3 group can influence the conformation of the molecule, which may lead to a more favorable interaction with the target receptor. beilstein-journals.org While the trifluoromethyl group is more common in pharmaceuticals, the trifluoromethoxy group is increasingly being utilized in drug design for its unique properties. mdpi.com The presence of either of these fluorinated groups on the benzimidazole core can lead to compounds with enhanced efficacy and a more desirable pharmacokinetic profile.

Research Trajectories and Contemporary Interests in 5-(Trifluoromethoxy)-1H-benzimidazole Analogues

Research into this compound and its analogues is driven by the recognized benefits of the trifluoromethoxy group in modulating biological activity. While this specific substitution is less common than the trifluoromethyl group, its unique electronic and lipophilic properties make it an attractive target for developing novel therapeutic agents.

Contemporary research interest in analogues of this compound spans several therapeutic areas. A significant focus is on the development of novel anticancer agents . For example, researchers have synthesized series of benzimidazole derivatives, including those with trifluoromethoxy substitutions, and evaluated their potential as inhibitors of various cancer-related targets. Studies have shown that the position and nature of substituents on the benzimidazole ring are critical for cytotoxic activity.

Another area of active investigation is in the field of antimicrobial and antiparasitic agents . The benzimidazole scaffold is well-established in this domain, and the introduction of a trifluoromethoxy group is being explored to overcome resistance and enhance potency. For instance, studies on related 2-(trifluoromethyl)benzimidazole derivatives have demonstrated significant activity against various parasites, and similar principles are being applied to trifluoromethoxy analogues. nih.govresearchgate.net

Furthermore, there is growing interest in the application of these compounds as modulators of specific enzymes and receptors . The electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of the benzimidazole ring system, which can be crucial for binding to targets like kinases or G-protein coupled receptors. Molecular docking and in silico studies are often employed to predict the binding modes and guide the synthesis of more potent and selective inhibitors. rsc.org

The synthesis of these analogues often involves multi-step reaction sequences, starting from appropriately substituted anilines. The development of efficient and versatile synthetic routes to access a library of this compound derivatives is a key research trajectory, as it enables the exploration of structure-activity relationships (SAR) in greater detail.

Interactive Data Table: Examples of Biologically Active Benzimidazole Derivatives

| Compound Name | Therapeutic Class | Key Feature |

| Albendazole | Anthelmintic | Broad-spectrum antiparasitic |

| Omeprazole | Proton Pump Inhibitor | Treats acid-reflux disorders |

| Candesartan | Antihypertensive | Angiotensin II receptor blocker |

| Bendamustine | Anticancer | Alkylating agent |

| Astemizole | Antihistamine | H1 receptor antagonist |

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-5-1-2-6-7(3-5)13-4-12-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOXTUJLDCBPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592438 | |

| Record name | 6-(Trifluoromethoxy)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911825-64-4 | |

| Record name | 6-(Trifluoromethoxy)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Profiles of 5 Trifluoromethoxy 1h Benzimidazole Derivatives

Antimicrobial Efficacy

Derivatives of fluorinated benzimidazoles have been extensively studied for their potential to combat microbial infections, demonstrating activity against a wide range of bacteria and fungi. acgpubs.org

Fluorinated benzimidazole (B57391) derivatives have shown notable antibacterial properties. acgpubs.org Studies indicate that the presence of an electron-withdrawing fluorine atom on the phenyl side chain attached to the benzimidazole core tends to increase antimicrobial activity. acgpubs.org Research on various benzimidazole derivatives has revealed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. acgpubs.orgresearchgate.net

In one study, a series of 2-(fluorophenyl)-benzimidazole derivatives were evaluated for their antibacterial efficacy. acgpubs.org The results, measured by Minimum Inhibitory Concentration (MIC), indicated that compounds with a meta-fluoro substitution on the phenyl ring were particularly effective against B. subtilis. acgpubs.org For example, a 2-(m-fluorophenyl)-benzimidazole derivative demonstrated a potent MIC value of 7.81 μg/mL against B. subtilis. acgpubs.org The same study found that another derivative, which also contained a methyl group at the 5-position of the benzimidazole ring, exhibited significant activity against Gram-negative bacteria with a MIC of 31.25 μg/mL. acgpubs.org Generally, these compounds tend to show a stronger effect against Gram-positive bacteria compared to Gram-negative strains. pnrjournal.com

Further research into 1,2-disubstituted benzimidazole derivatives identified compounds with potent activity against tolC-mutant Escherichia coli, with one lead compound showing a MIC value of 2 μg/mL. nih.gov Optimization of this lead compound led to the synthesis of new derivatives with moderate enhancements in antibacterial activity against various Gram-negative strains, including Acinetobacter baumannii and Neisseria gonorrhoeae. nih.gov

Table 1: Antibacterial Activity of Selected Fluorinated Benzimidazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Test Organism | Gram Stain | MIC (μg/mL) | Source |

|---|---|---|---|---|

| 2-(m-fluorophenyl)-1H-benzo[d]imidazole | Bacillus subtilis | Positive | 7.81 | acgpubs.org |

| 2-(m-fluorophenyl)-5-methyl-1H-benzo[d]imidazole | Bacillus subtilis | Positive | 7.81 | acgpubs.org |

| 2-(m-fluorophenyl)-5-methyl-1H-benzo[d]imidazole | Gram-negative bacteria | Negative | 31.25 | acgpubs.org |

| Lead Compound III (1,2-disubstituted benzimidazole) | E. coli (tolC-mutant) | Negative | 2 | nih.gov |

| Derivative 25d | E. coli BW25113 | Negative | 4-16 | nih.gov |

| Derivative 25d | K. pneumoniae | Negative | 4-16 | nih.gov |

| Derivative 25d | A. baumannii | Negative | 4-16 | nih.gov |

| Derivative 25d | P. aeruginosa | Negative | 4-16 | nih.gov |

The antifungal potential of benzimidazole derivatives has been well-documented, with activity demonstrated against pathogenic fungi such as Candida and Aspergillus species. nih.govnih.gov The introduction of fluorine atoms can enhance this activity. acgpubs.org

A study on 2-(fluorophenyl)-benzimidazole derivatives showed that the presence of a methyl group at the 5-position of the benzimidazole ring significantly improved antifungal efficacy against Candida parapsilosis. acgpubs.org Other research has focused on bisbenzimidazole derivatives, which exhibited moderate to excellent antifungal activities against a panel of fungal strains, with MIC values ranging from 0.975 to 15.6 µg/mL. nih.gov The potency of these bisbenzimidazoles was found to be dependent on the length of the alkyl chain connecting the imidazole (B134444) rings. nih.gov Notably, some of these synthesized compounds displayed antifungal activity equal to or greater than that of established drugs like fluconazole (B54011) and amphotericin B against many of the tested strains. nih.gov The proposed mechanism for some of these compounds involves the induction of reactive oxygen species (ROS) in yeast cells. nih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Fungal Strain | MIC Range (μg/mL) | Source |

|---|---|---|---|

| Bisbenzimidazoles | Various Fungal Strains | 0.975 - 15.6 | nih.gov |

| 1-nonyl-1H-benzo[d]imidazole | Aspergillus spp. | 16 - 256 | nih.gov |

| 1-decyl-1H-benzo[d]imidazole | Aspergillus spp. | 16 - 256 | nih.gov |

| 1-nonyl-1H-benzo[d]imidazole | Candida spp. | 0.5 - 256 | nih.gov |

| 1-decyl-1H-benzo[d]imidazole | Candida spp. | 2 - 256 | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Candida albicans | 64 | acs.org |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Aspergillus niger | 64 | acs.org |

Antiparasitic and Antiprotozoal Investigations

Benzimidazole derivatives, particularly those with trifluoromethyl groups, have emerged as potent agents against a variety of protozoan and helminth parasites. nih.govnih.gov

Derivatives of 2-(trifluoromethyl)-1H-benzimidazole have demonstrated significant in vitro activity against several protozoan parasites. nih.govnih.gov A series of these compounds showed nanomolar to low micromolar activities against Giardia intestinalis (also known as G. lamblia), Entamoeba histolytica, and Trichomonas vaginalis. nih.gov

In comparative studies, several of these analogues displayed inhibitory concentrations (IC50) below 1 µM against both G. intestinalis and T. vaginalis, making them considerably more potent than standard drugs like albendazole (B1665689) and metronidazole. nih.gov One notable compound, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, was found to be 14 times more active than albendazole against T. vaginalis. nih.gov The activity of these compounds is often linked to their ability to interfere with essential parasite proteins, such as β-tubulin, a mechanism well-established for benzimidazoles in helminths. nih.gov Other investigations have explored pyridyl methylsulfinyl benzimidazole derivatives, identifying compounds that inhibit the growth of G. lamblia and T. vaginalis by targeting enzymes like glucose 6-phosphate dehydrogenase. mdpi.com

Table 3: Antiprotozoal Activity of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Parasite | IC50 (µM) | Source |

|---|---|---|---|

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Giardia intestinalis | < 1.0 | nih.gov |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Trichomonas vaginalis | < 1.0 | nih.gov |

| 5(6)-Chloro-2-(trifluoromethyl)-1H-benzimidazole (1b) | Giardia intestinalis | 0.08 | nih.gov |

| 5(6)-Chloro-2-(trifluoromethyl)-1H-benzimidazole (1b) | Entamoeba histolytica | 1.1 | nih.gov |

| 5(6)-Chloro-2-(trifluoromethyl)-1H-benzimidazole (1b) | Trichomonas vaginalis | 0.06 | nih.gov |

| 5(6)-Nitro-2-(trifluoromethyl)-1H-benzimidazole (1c) | Giardia intestinalis | 0.05 | nih.gov |

| 5(6)-Nitro-2-(trifluoromethyl)-1H-benzimidazole (1c) | Entamoeba histolytica | 0.8 | nih.gov |

| 5(6)-Nitro-2-(trifluoromethyl)-1H-benzimidazole (1c) | Trichomonas vaginalis | 0.06 | nih.gov |

| 5(6)-Trifluoromethyl-2-(trifluoromethyl)-1H-benzimidazole (1e) | Giardia intestinalis | 0.03 | nih.gov |

| 5(6)-Trifluoromethyl-2-(trifluoromethyl)-1H-benzimidazole (1e) | Entamoeba histolytica | 1.2 | nih.gov |

| 5(6)-Trifluoromethyl-2-(trifluoromethyl)-1H-benzimidazole (1e) | Trichomonas vaginalis | 0.04 | nih.gov |

| 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (1f) | Leishmania mexicana | 11.2 | nih.gov |

Benzimidazole derivatives are cornerstone drugs for treating infections caused by helminths. researchgate.net Research into novel derivatives, including those with a 2-(trifluoromethyl) group, aims to overcome limitations of existing therapies for diseases like trichinellosis, caused by Trichinella spiralis. nih.govnih.gov

A synthesized 2-(trifluoromethyl)-1H-benzimidazole derivative demonstrated good in vitro activity against T. spiralis muscle larvae (ML). nih.govunam.mx To improve its properties, an inclusion complex with 2-hydroxypropyl-β-cyclodextrin was prepared, which, when tested in an in vivo model, significantly reduced the muscle larvae burden by 84%. nih.govunam.mx Proteomic analysis revealed that the compound induced significant changes in proteins related to energy metabolism and the parasite's cytoskeleton. nih.gov In another study, a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives were evaluated in vitro and in vivo against T. spiralis. nih.gov Certain compounds showed good activity against the adult worm phase, while another derivative exhibited efficacy against the muscle larvae stage in the in vivo model. nih.gov

The emergence of drug resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial agents. up.ac.za Benzimidazole derivatives have been identified as a promising class of compounds with potent activity against multiple life-cycle stages of the parasite. malariaworld.orgacs.org

Screening of various benzimidazole libraries has revealed compounds with submicromolar activity against the asexual blood stages of P. falciparum. up.ac.zamalariaworld.orgacs.org For instance, several pyrido[1,2-a]benzimidazole (B3050246) (PBI) analogues were found to have IC50 values below 100 nM. up.ac.zamalariaworld.org Furthermore, some of these derivatives also showed nanomolar potency against the transmissible gametocyte stages, which are crucial for blocking malaria transmission. malariaworld.orgacs.org One lead compound was able to reduce transmission in an in vivo mosquito feeding model by 72%. up.ac.zamalariaworld.org

A derivative, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, which showed potent antiprotozoal activity, was also tested against P. falciparum, demonstrating moderate activity with IC50 values of 5.98 µM and 6.12 µM against the W2 and D6 strains, respectively. nih.gov This highlights the potential for developing these fluorinated benzimidazoles as broad-spectrum antiparasitic agents.

**Table 4: Antimalarial Activity of Selected Benzimidazole Derivatives against P. falciparum*** *This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Parasite Stage/Strain | IC50 | Source |

|---|---|---|---|

| PBI.109 | Asexual Blood Stage | 54 nM | up.ac.za |

| PBI.120 | Asexual Blood Stage | 74 nM | up.ac.za |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole (4) | W2 Strain | 5.98 µM | nih.gov |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole (4) | D6 Strain | 6.12 µM | nih.gov |

| PBI.105 | Late-Stage Gametocytes | < 1 µM | up.ac.za |

| PBI.120 | Late-Stage Gametocytes | < 1 µM | up.ac.za |

| 2-phenyl-1H-benzimidazole derivatives | P. falciparum | 18 nM - 1.30 µM | nih.gov |

Anticancer and Antiproliferative Research

Benzimidazole derivatives are recognized for their potential as anticancer agents, acting through various mechanisms such as inhibition of topoisomerases, protein kinases, and microtubule assembly. mdpi.com

Derivatives of the benzimidazole scaffold have demonstrated significant cytotoxic and antiproliferative effects across a broad range of human cancer cell lines. The substitution pattern on the benzimidazole ring is crucial for determining the potency and selectivity of these compounds. waocp.org

Studies on various benzimidazole derivatives have revealed their potential in cancer chemotherapy. For instance, a benzimidazole derivative, referred to as se-182, showed dose-dependent cytotoxic effects against several cancer cell lines. jksus.org It was particularly effective against lung carcinoma (A549) and hepatocellular carcinoma (HepG2) cells. jksus.org Similarly, other research has highlighted the efficacy of benzimidazole compounds against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. waocp.orgnih.gov

Specifically, triazole functionalized 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol derivatives have been synthesized and evaluated for their in vitro cytotoxicity. nih.gov One such derivative, compound 4f , exhibited notable activity against human prostate cancer cells (PC3) and murine melanoma cells (B16-F10). nih.gov Furthermore, extensive screening of benzimidazole-based carbohydrazide (B1668358) derivatives against the National Cancer Institute (NCI) panel of 60 human cancer cell lines has identified compounds with broad-spectrum activity. mdpi.com For example, compound 4h showed remarkable cytotoxic activity against cell lines from leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. mdpi.com

The table below summarizes the cytotoxic activities of selected benzimidazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Cell Line Origin | IC₅₀ (µM) | Reference |

| se-182 | A549 | Lung Carcinoma | 15.80 | jksus.org |

| se-182 | HepG2 | Liver Carcinoma | 15.58 | jksus.org |

| Benzimidazole 4 | MCF-7 | Breast Cancer | 8.86 (µg/mL) | waocp.orgnih.gov |

| Benzimidazole 2 | HCT-116 | Colon Cancer | 16.18 (µg/mL) | waocp.orgnih.gov |

| Compound 4f | PC3 | Prostate Cancer | 11.2 | nih.gov |

| Compound 4h | SR | Leukemia | 0.04 | mdpi.com |

| Compound 4h | HOP-92 | Non-Small Cell Lung | 0.03 | mdpi.com |

| Compound 4h | COLO 205 | Colon Cancer | 0.03 | mdpi.com |

| Compound 4h | SNB-75 | CNS Cancer | 0.02 | mdpi.com |

| Compound 4h | MALME-3M | Melanoma | 0.02 | mdpi.com |

| Compound 4h | IGROV1 | Ovarian Cancer | 0.03 | mdpi.com |

| Compound 4h | 786-0 | Renal Cancer | 0.03 | mdpi.com |

| Compound 4h | PC-3 | Prostate Cancer | 0.03 | mdpi.com |

| Compound 4h | MCF7 | Breast Cancer | 0.04 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Epigenetic modifications, including histone acetylation and DNA methylation, are critical in regulating gene expression and are often dysregulated in cancer. Molecules that target the enzymes responsible for these modifications, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), are promising therapeutic agents.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. nih.gov Their inhibition can restore the expression of tumor suppressor genes. Benzimidazole-based compounds have emerged as potent HDAC inhibitors. nih.gov A series of novel hydroxamic acid-based inhibitors featuring a benzimidazole cap structure demonstrated selective and potent inhibition of HDAC6. rsc.org One compound from this series displayed significant anti-proliferative activity against a panel of cancer cell lines, with particular efficacy against MCF-7 breast cancer cells. rsc.org Its mechanism involves increasing the acetylation level of tubulin, a known HDAC6 substrate. rsc.org Another study reported on benzimidazole-linked (thio)hydantoin derivatives as potent, nanomolar inhibitors of HDAC6, with some compounds also showing activity against HDAC1. nih.gov The trifluoromethyl ketone moiety has also been identified as an effective zinc-binding group for designing HDAC inhibitors, exhibiting a class-dependent mechanism of action. researchgate.net

DNA Methyltransferases (DNMTs): DNMTs are enzymes that catalyze the methylation of DNA, another key epigenetic mechanism involved in gene silencing. mdpi.com While DNA hypomethylating agents like 5-aza-deoxycytidine are used in cancer therapy, their mechanism involves inducing the degradation of DNMT1. nih.gov Currently, there is a lack of specific research in the provided sources directly linking 5-(trifluoromethoxy)-1H-benzimidazole derivatives to the modulation of DNMTs. This remains an area for future investigation.

Topoisomerase Enzymes: Topoisomerases are essential enzymes that manage DNA topology and are validated targets for cancer therapy. ptfarm.pl Benzimidazole derivatives have been identified as a structurally unique class of topoisomerase I poisons. nih.gov For example, Hoechst 33342, a well-known DNA minor groove binder with a bi-benzimidazole structure, is an inhibitor of both topoisomerase I and topoisomerase II. nih.govesisresearch.org Research on new benzimidazole derivatives, including N-oxide variants, has identified several compounds that inhibit topoisomerase I more effectively than the standard drug camptothecin. ptfarm.plresearchgate.net The introduction of a triazole ring to the benzimidazole scaffold has also yielded potent topoisomerase I inhibitors. nih.gov

Protein Kinases: Protein kinases play a crucial role in cellular signaling pathways that control cell proliferation, differentiation, and apoptosis, making them prime targets for anticancer drugs. nih.govrsc.org The benzimidazole core is a common scaffold for kinase inhibitors, interacting with the enzyme through various binding modes. nih.gov Some benzimidazole derivatives act as ATP-competitive inhibitors with high selectivity, while others function as multi-target inhibitors, which can be advantageous in overcoming drug resistance. nih.gov In silico studies have shown that benzimidazole derivatives have the potential to inhibit key protein kinases involved in cancer, such as CDK4/CycD1 and Aurora B. nih.govresearchgate.net

Anti-inflammatory Responses

Inflammation is a complex biological response implicated in numerous diseases. Benzimidazole derivatives have shown significant anti-inflammatory properties by targeting key components of the inflammatory cascade. nih.gov

Secretory Phospholipase A2 (sPLA2): sPLA2 enzymes are critical in inflammation as they release arachidonic acid from cell membranes, the precursor to pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. nih.goveurekaselect.com Inhibition of sPLA2 is therefore a key therapeutic strategy. Research has demonstrated that benzimidazole derivatives featuring trifluoromethyl and methoxy (B1213986) substitutions exhibit strong inhibitory activity against secretory phospholipases A2. researchgate.net This highlights the potential of the trifluoromethoxy group in designing potent sPLA2 inhibitors.

Lipoxygenase (LOX): The enzyme 5-lipoxygenase (5-LOX) is responsible for the synthesis of leukotrienes, which are potent mediators of inflammation. researchgate.net Benzimidazole derivatives have been developed as effective 5-LOX inhibitors. nih.govnih.gov Notably, a derivative identified as 5-tert-butyl-7-methyl-2-(trifluoromethyl)-1H-benzimidazol-4-ol showed potent inhibition of 5-lipoxygenase. nih.gov

Cyclooxygenase (COX) Enzymes: COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins. While COX-1 is constitutively expressed, COX-2 is induced during inflammation, making it a primary target for anti-inflammatory drugs. plantarchives.org Several studies have shown that benzimidazole derivatives can effectively inhibit COX enzymes. researchgate.net Some synthesized compounds have demonstrated high affinity and selectivity for the COX-2 isoform over COX-1. researchgate.net Molecular docking studies have further elucidated the binding interactions of benzimidazole derivatives with the active sites of COX-1 and COX-2. plantarchives.org

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in orchestrating the inflammatory response.

A study on a new series of benzimidazole derivatives found that they effectively inhibited the secretion of TNF-α and IL-6 induced by lipopolysaccharide in mouse macrophage cells (RAW264.7). researchgate.net This indicates a direct modulatory effect on key cytokine pathways. Further research on complex hybrids, such as indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, has also shown potent inhibition of NO, IL-6, and TNF-α release. nih.gov A derivative from this series, which includes a trifluoromethyl group, was identified as having strong anti-inflammatory activity with low cytotoxicity. nih.gov Other studies have shown that benzimidazole derivatives can inhibit the proliferation of T-cells driven by the pro-inflammatory cytokine IL-2, further underscoring their immunosuppressive and anti-inflammatory potential. mdpi.com

Antiviral Potential

Derivatives of this compound have demonstrated a broad spectrum of antiviral activities, positioning them as candidates for the development of new treatments against several viral infections.

Activity against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV-1)

The benzimidazole core is a well-established pharmacophore in the design of antiviral agents. Research into non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 has explored a variety of benzimidazole-based compounds. While specific studies focusing solely on this compound derivatives are limited in publicly available research, the structural features of this class of compounds suggest potential for interaction with viral enzymes. For instance, studies on related benzimidazole derivatives have shown that substitutions on the benzimidazole ring can profoundly affect their anti-HIV-1 activity. nih.gov However, it has been noted that substituents at the C5 position of the benzimidazole ring are often detrimental or neutral to anti-HIV-1 reverse transcriptase activity. nih.gov

Similarly, while various benzimidazole derivatives have been investigated for their activity against Herpes Simplex Virus-1 (HSV-1), specific data on 5-(trifluoromethoxy) substituted analogues is not extensively documented in current literature. Broader studies on benzimidazole ribonucleosides have shown significant activity against other herpesviruses like human cytomegalovirus (CMV) and Epstein-Barr virus (EBV), but not against HSV-1. nih.gov

Inhibition of Hepatitis B Virus (HBV)

Promising developments have been observed in the activity of benzimidazole derivatives against the Hepatitis B Virus (HBV). A novel benzimidazole derivative, identified as BM601, has been shown to inhibit the secretion of HBV virions and the hepatitis B surface antigen (HBsAg). nih.gov This compound demonstrated a 50% effective concentration (EC50) of 0.6 μM for inhibiting virion secretion and 1.5 μM for HBsAg secretion, with a 50% cytotoxicity concentration (CC50) of 24.5 μM. nih.gov The primary mechanism of action for BM601 is believed to be the interference of surface protein aggregation in the trans-Golgi apparatus, thereby inhibiting virion and HBsAg secretion. nih.gov While the exact substitution on the benzimidazole ring of BM601 is not explicitly stated to be 5-(trifluoromethoxy) in the available literature, this finding highlights the potential of the benzimidazole scaffold in developing new anti-HBV agents.

Further research has synthesized and evaluated other novel benzimidazole derivatives for their anti-HBV activity, with some compounds showing strong inhibition of HBV replication and low cytotoxicity. nih.gov

| Compound/Derivative | Target | Activity | Reference(s) |

| BM601 | HBV Virion and HBsAg Secretion | EC50 of 0.6 μM (virion) and 1.5 μM (HBsAg) | nih.gov |

Emerging Research on Anti-SARS-CoV-2 Activity of Benzimidazole Hybrids

The global effort to combat the COVID-19 pandemic has spurred research into the antiviral potential of various chemical scaffolds, including benzimidazole. In silico studies have suggested that benzimidazole derivatives have the potential to inhibit key SARS-CoV-2 proteins. ekb.eg The benzimidazole scaffold has been identified as a promising building block for developing novel inhibitors of the interaction between the viral receptor-binding domain (RBD) and the human ACE2 receptor. nih.gov

While in vitro studies specifically on this compound hybrids are still emerging, the broader class of benzimidazole-containing compounds has shown promise. For instance, certain benzimidazole-1,2,3-triazole hybrids have demonstrated promising binding scores against SARS-CoV-2 spike proteins in molecular docking studies. nih.gov These computational findings are paving the way for further in vitro and in vivo evaluations to validate the anti-SARS-CoV-2 potential of these compounds.

Other Reported Biological Activities

Beyond their antiviral properties, derivatives of this compound have been investigated for other significant biological activities.

Antioxidant Properties

The antioxidant potential of benzimidazole derivatives has been a subject of considerable research. These compounds are explored for their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous disease pathologies. Various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are commonly employed to evaluate their antioxidant capacity. researchgate.netresearchgate.netsemanticscholar.org

Studies on different substituted benzimidazoles have revealed that the nature and position of the substituent on the benzimidazole ring play a crucial role in their antioxidant activity. researchgate.netbas.bgnih.gov For example, benzimidazole-2-thione derivatives containing hydrazone moieties have been shown to be effective in inhibiting induced oxidative stress. bas.bg While specific quantitative data for this compound derivatives from these broad studies are not detailed, the known electron-withdrawing nature of the trifluoromethoxy group could influence the electron-donating ability of the benzimidazole ring system, a key factor in radical scavenging. Further focused studies are required to fully elucidate the antioxidant profile of this specific class of derivatives.

Antihypertensive Effects

The benzimidazole scaffold is a key component of several clinically used antihypertensive drugs that act as angiotensin II receptor blockers (ARBs). ntnu.nonih.gov This has spurred further investigation into novel benzimidazole derivatives for their potential to manage hypertension.

Research on a novel fluorophenyl benzimidazole derivative, FPD, has demonstrated significant antihypertensive activity in spontaneously hypertensive rats. nih.gov This compound was found to relax superior mesenteric arteries and inhibit angiotensin II-induced contraction, suggesting its mechanism involves the blockade of the AT1 receptor. nih.gov Although FPD is not a 5-(trifluoromethoxy) derivative, this research underscores the potential of fluorinated benzimidazoles in cardiovascular medicine. The trifluoromethoxy group, with its high lipophilicity and metabolic stability, is a substituent of great interest in medicinal chemistry for enhancing the pharmacological properties of lead compounds. Therefore, the synthesis and evaluation of this compound derivatives as potential antihypertensive agents remains a promising area for future research.

| Compound Class | Reported Activity | Putative Mechanism | Reference(s) |

| Fluorophenyl benzimidazole (FPD) | Antihypertensive | Angiotensin II (AT1) receptor blockade | nih.gov |

Analgesic Activities

Extensive literature searches did not yield specific research findings or data on the analgesic activities of derivatives of the chemical compound this compound. While the broader class of benzimidazole derivatives has been investigated for potential pain-relieving properties, studies focusing specifically on analogues containing the 5-(trifluoromethoxy) substituent are not available in the public domain based on the conducted searches.

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules that exhibit a wide range of biological activities. nih.gov Researchers have explored various substitutions on the benzimidazole ring to develop new therapeutic agents, including those for pain management. banglajol.infomdpi.comresearchgate.netresearchgate.net These investigations have included modifications at different positions of the benzimidazole core and the introduction of diverse functional groups.

For instance, studies on other 5-substituted benzimidazoles, such as those with a nitro group, have been conducted to evaluate their analgesic potential. researchgate.netjocpr.com Additionally, research into benzimidazole derivatives with different substitution patterns has shown that some of these compounds exhibit analgesic effects in preclinical models. researchgate.netwikipedia.orgeco-vector.com One study identified a derivative, trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep), as a potent antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain pathways. researchgate.net Another recent study highlighted novel benzimidazole derivatives as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a critical enzyme in the inflammatory and pain process. nih.gov

However, none of the available research explicitly details the synthesis or pharmacological evaluation of this compound derivatives for analgesic activity. Therefore, no data tables or detailed research findings on their specific analgesic profile can be provided at this time. Further research would be necessary to determine if this particular substitution pattern on the benzimidazole core confers any analgesic properties.

Mechanisms of Action and Molecular Interactions

Disruption of Microbial Cell Wall and Protein Synthesis

Benzimidazole (B57391) derivatives are known to exert antimicrobial effects by targeting essential cellular processes, including the synthesis of the cell wall and proteins. One of the primary antifungal mechanisms involves the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and permeability. nih.govnih.gov

Certain benzimidazole compounds act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. nih.govnih.gov By interacting with the heme iron in the enzyme's active site, these compounds block the conversion of lanosterol to ergosterol. nih.gov This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and inhibiting growth. nih.gov

Interference with Tubulin Polymerization

A hallmark mechanism of action for many benzimidazole derivatives, particularly in the context of their anthelmintic and anticancer properties, is the disruption of microtubule dynamics through interference with tubulin polymerization. semanticscholar.orgresearchgate.net Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell structure. semanticscholar.org They are formed by the polymerization of α- and β-tubulin heterodimers. semanticscholar.org

Benzimidazole compounds bind to β-tubulin, preventing its polymerization into microtubules. researchgate.net This disruption of microtubule assembly leads to the arrest of the cell cycle, particularly during mitosis, and can ultimately trigger apoptosis (programmed cell death). nih.gov Molecular docking studies have suggested that many benzimidazole derivatives bind to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov The binding at this site inhibits the conformational changes necessary for tubulin dimers to assemble into protofilaments, the linear polymers that form the microtubule structure.

Research on various 1H-benzimidazol-2-yl hydrazones demonstrated that these compounds could elongate the nucleation phase and slow the rate of tubulin polymerization, with an efficacy comparable to or even greater than the known inhibitor nocodazole. nih.gov

| Compound | Effect on Nucleation Phase | Effect on Polymerization Rate |

|---|---|---|

| 1H-benzimidazol-2-yl hydrazones (general) | Elongated | Slowed |

| Nocodazole (Reference) | Elongated | Slowed |

Interaction with Specific Enzymes and Receptors

Beyond their effects on tubulin, benzimidazole derivatives interact with a variety of other specific enzymes and receptors. Their structural similarity to purine (B94841) allows them to function as competitive inhibitors in the ATP-binding pockets of many kinases. frontiersin.org

One significant target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and signaling. frontiersin.org Overexpression of EGFR is common in several types of cancer. Benzimidazole derivatives have been designed to act as EGFR tyrosine kinase inhibitors (TKIs) by competing with ATP for binding within the kinase domain. frontiersin.orgresearchgate.net The nitrogen atoms in the benzimidazole ring can form hydrogen bonds within the active site, similar to the interactions made by the quinazoline (B50416) core of established EGFR inhibitors. frontiersin.org

Another important enzymatic target, particularly for antimicrobial activity, is dihydrofolate reductase (DHFR). nih.gov As mentioned previously, molecular docking studies have shown that benzimidazole derivatives can fit into the binding site of DHFR from Staphylococcus aureus, interacting with key amino acid residues and inhibiting its function. nih.gov

| Enzyme/Receptor | Biological Role | Effect of Benzimidazole Binding | Therapeutic Implication |

|---|---|---|---|

| β-Tubulin | Microtubule formation, cell division | Inhibition of polymerization researchgate.net | Anticancer, Anthelmintic |

| Lanosterol 14α-demethylase (CYP51) | Fungal ergosterol biosynthesis | Inhibition of sterol production nih.govnih.gov | Antifungal |

| Dihydrofolate Reductase (DHFR) | Nucleic acid and protein synthesis | Inhibition of folate metabolism nih.gov | Antibacterial, Anticancer |

| Epidermal Growth Factor Receptor (EGFR) | Cell growth and proliferation signaling | Competitive inhibition of ATP binding frontiersin.org | Anticancer |

Modulation of Cellular Signaling Pathways Leading to Changes in Gene Expression and Protein Synthesis

By interacting with key proteins like tubulin and various kinases, benzimidazoles can trigger profound changes in cellular signaling pathways, leading to altered gene expression and protein synthesis, often culminating in apoptosis.

The disruption of microtubule dynamics is a significant cellular stressor that can activate the spindle assembly checkpoint, leading to mitotic arrest. nih.gov Prolonged arrest in mitosis can trigger the intrinsic apoptotic pathway. This pathway involves the disruption of the mitochondrial membrane potential, which causes the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov Cytochrome c then activates a cascade of caspases, which are proteases that execute the programmed cell death process. nih.gov

Furthermore, by inhibiting signaling kinases such as EGFR, benzimidazole derivatives can block entire downstream signaling cascades. frontiersin.org The EGFR pathway, for instance, includes the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are central to regulating gene expression related to cell survival, proliferation, and angiogenesis. Inhibition of EGFR effectively shuts down these pro-survival signals, contributing to the anticancer effects of these compounds. researchgate.net

Competition with Purine Nucleosides in Biological Systems

The structural analogy between the benzimidazole ring system and purines is a fundamental aspect of their biological activity. nih.govnih.gov This resemblance allows them to be recognized by enzymes that normally process purine nucleosides, leading to competitive inhibition or incorporation into metabolic pathways. nih.gov

Studies have shown that benzimidazole derivatives can act as substrates for enzymes like pyrimidine (B1678525) nucleoside phosphorylase (PyNP). nih.gov This enzyme can catalyze a "base exchange" reaction, incorporating the benzimidazole moiety into a nucleoside structure, forming an unnatural nucleoside. nih.gov The ability of the enzymatic active site to accommodate benzimidazole highlights the close structural relationship to natural purine bases. The formation of such fraudulent nucleosides can interfere with nucleic acid synthesis (DNA and RNA) and disrupt normal cellular function. semanticscholar.org This mimicry is a key reason why benzimidazoles can interact with a wide array of biomolecules, including DNA, RNA, and various enzymes involved in nucleotide metabolism. semanticscholar.org

Binding Affinity Studies with Molecular Targets (e.g., DNA, proteins, enzymes)

The therapeutic efficacy of benzimidazole derivatives is directly related to their binding affinity for specific molecular targets. Studies have focused on characterizing these interactions to understand the basis of their activity and selectivity.

High-affinity binding to tubulin is a well-documented example. nih.gov Research using radiolabeled benzimidazoles on extracts from the nematode Haemonchus contortus demonstrated specific, high-affinity binding to tubulin. nih.gov Notably, resistance to these compounds was associated with a significant reduction in the number of high-affinity binding sites on the tubulin protein, without a major change in the association constant, confirming that tubulin is the primary target. nih.gov

In the context of EGFR inhibition, molecular docking studies have elucidated the specific interactions within the ATP-binding site. Benzimidazole derivatives can form hydrogen bonds with key residues like Met769, mimicking the binding of the native ATP molecule. frontiersin.org

The crystal structure of related compounds, such as 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole, reveals how these molecules interact in a solid state. nih.gov In this analogue, intermolecular N—H⋯N hydrogen bonds link molecules into chains, and stacking interactions between the planar benzimidazole groups help stabilize the crystal lattice. nih.gov These types of non-covalent interactions are also crucial for the high-affinity binding of these molecules to the active sites of their biological targets.

Structure Activity Relationship Sar Studies of Trifluoromethoxy/trifluoromethyl Benzimidazole Derivatives

Influence of Trifluoromethyl and Trifluoromethoxy Groups on Lipophilicity and Membrane Permeability

The introduction of trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups into the benzimidazole (B57391) scaffold significantly modulates the lipophilicity of the resulting derivatives. Lipophilicity, a critical physicochemical parameter, governs a molecule's ability to cross biological membranes, including the blood-brain barrier and the membranes of target cells and pathogens. acs.org

The trifluoromethyl group is a strong electron-withdrawing group that can increase the lipophilicity of a molecule. acs.org This enhanced lipophilicity can facilitate the penetration of the compound through lipid-rich cell membranes. acs.org For instance, in a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, it was observed that increasing lipophilicity by introducing such groups was a strategy to improve the penetration of drugs through the lipid membrane. acs.org However, an excessive increase in lipophilicity can sometimes lead to reduced aqueous solubility and potential off-target effects.

Similarly, the trifluoromethoxy group also contributes to increased lipophilicity. Studies on fluorinated bisbenzimidazoles have shown that their anion transport efficiency, a process reliant on membrane passage, can be ameliorated by the total number of fluorine atoms, with the enhanced activity being a likely consequence of the increased lipophilicity induced by fluorination. rsc.org

The table below summarizes the general effect of these groups on the physicochemical properties of benzimidazole derivatives.

| Substituent | General Effect on Lipophilicity | Implication for Membrane Permeability |

| Trifluoromethyl (-CF3) | Increases | Generally enhances permeability |

| Trifluoromethoxy (-OCF3) | Increases | Generally enhances permeability |

Impact of Substituent Position (e.g., Position 5) on Biological Activity Profiles

The position of substituents on the benzimidazole ring is a critical determinant of the resulting compound's biological activity. nih.gov SAR analyses have consistently shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus significantly influence the pharmacological effects. nih.gov

Specifically, the C5 position has been a focal point for modifications aimed at tuning the biological activity of benzimidazole derivatives. For example, in the context of anti-inflammatory agents, the nature of the substituent at C5 plays a crucial role. nih.gov A nitro group at the C5 position has been associated with pronounced activity against certain kinases, while an amino or methyl group at the same position can lead to different activity profiles. nih.gov

In the development of opioid receptor agonists, the presence of a nitro group at position 5 has been found in the most potent known compounds of the nitazene (B13437292) class. wikipedia.org Furthermore, for antimicrobial agents, the presence of a methyl group at the 5th position of the benzimidazole nucleus has been identified as a requirement for activity in some series of compounds. researchgate.netacgpubs.org

The following table illustrates how different substituents at position 5 can influence the biological activity of benzimidazole derivatives.

| Substituent at Position 5 | Observed Biological Activity | Reference Compound Class |

| Nitro (-NO2) | Potent opioid agonism | Nitazene Opioids |

| Nitro (-NO2) | Pronounced kinase inhibition | Anti-inflammatory benzimidazoles |

| Methyl (-CH3) | Required for antimicrobial activity | Antimicrobial benzimidazoles |

| Amino (-NH2) | Modulated anti-inflammatory activity | Anti-inflammatory benzimidazoles |

Effects of Halogenation (e.g., Chlorine, Fluorine) on Compound Efficacy

Halogenation, the introduction of halogen atoms such as chlorine and fluorine, is a widely employed strategy in medicinal chemistry to enhance the efficacy of drug candidates. In the context of benzimidazole derivatives, halogenation has been shown to have a significant impact on their biological activities.

The presence of electron-withdrawing groups like fluorine and chlorine can significantly affect antibacterial activity. nih.gov For instance, fluorinated benzimidazole derivatives have demonstrated good antibacterial and antifungal properties compared to their unsubstituted parent compounds. acgpubs.org Specifically, a meta-fluoro substitution on a phenyl ring attached to the benzimidazole core has been shown to be a crucial factor for activity against B. subtilis. acgpubs.org The introduction of chlorine at the 5 and 6 positions of the benzimidazole ring has also been explored in the synthesis of derivatives with potential biological activities. researchgate.net

It has been noted that the effect of halogenation can be less important than solvent polarization in certain photochemical processes like excited state intramolecular proton transfer (ESIPT) in benzimidazole derivatives. nih.govacs.org However, in the context of direct biological interactions, halogenation often plays a more direct role in modulating efficacy. The ability of halogen-containing systems to liberate halogen radicals more easily than hydrogen atoms can also contribute to their biological effects. nih.gov

| Halogen Substituent | Position | Effect on Biological Activity |

| Fluorine | meta-position of phenyl side chain | High activity against Gram-negative bacteria and B. subtilis |

| Chlorine | Positions 5 and 6 | Synthesis of potentially active derivatives |

| Bromine and Chlorine | Positions 6 and 4 respectively | Promising broad antiviral activity |

Role of Other Substituents (e.g., Alkyl, Aryl, Nitro, Amino) on Pharmacological Potency

Beyond halogenated groups, a wide array of other substituents, including alkyl, aryl, nitro, and amino groups, have been systematically investigated to understand their influence on the pharmacological potency of benzimidazole derivatives.

Alkyl and Aryl Groups: The introduction of alkyl and aryl groups, particularly at the C2 position, has been shown to modulate the activity of benzimidazole derivatives. For instance, in the development of PPARγ agonists, the elongation of an alkyl chain and the introduction of an aromatic ring system at position 2 were studied to optimize activation. nih.gov A phenyl group at C-2 led to the most active compound in one study. nih.gov Similarly, aryl substitutions at other positions have been shown to enhance anti-inflammatory activity. nih.gov

Nitro and Amino Groups: The nitro group, a strong electron-withdrawing group, has been shown to be a key substituent for enhancing the potency of certain benzimidazole derivatives. As mentioned earlier, a nitro group at the 5-position is a feature of highly potent nitazene opioids. wikipedia.org The introduction of a nitro group at the 6-position has also been found to result in more active anti-inflammatory compounds compared to those with electron-donating groups. nih.gov Conversely, the amino group, an electron-donating group, can also confer significant biological activity. For example, compounds with ortho and para amino group substitutions have exhibited good anti-inflammatory activity. nih.gov The presence of a 2-amino group is also a feature of some biologically active benzimidazoles. longdom.org

The table below provides a summary of the effects of these substituents on the pharmacological potency of benzimidazole derivatives.

| Substituent | Position(s) | Observed Effect on Pharmacological Potency |

| Alkyl | C2 | Modulates PPARγ activation |

| Aryl | C2, other positions | Can enhance anti-inflammatory and PPARγ activity |

| Nitro (-NO2) | C5, C6 | Often enhances potency (opioid, anti-inflammatory) |

| Amino (-NH2) | C2, C5, ortho/para on aryl | Can confer or modulate anti-inflammatory and other activities |

Conformational Analysis and Stereochemical Considerations in Activity

The three-dimensional structure and stereochemistry of benzimidazole derivatives are crucial for their interaction with biological targets. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule, which in turn dictates its binding affinity to receptors and enzymes.

The benzimidazole ring itself is a relatively rigid structure, but the substituents attached to it can have significant conformational flexibility. For example, the orientation of an aryl group at the C2 position or the conformation of an alkyl chain at the N1 position can influence how the molecule fits into a binding pocket.

Computational Chemistry and in Silico Investigations

Molecular Docking Studies to Elucidate Binding Modes with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of 5-(Trifluoromethoxy)-1H-benzimidazole with various protein targets implicated in a range of diseases.

The benzimidazole (B57391) scaffold, due to its structural similarity to natural purine (B94841) nucleotides, can interact with a wide array of biological targets. jchemlett.com Docking studies on benzimidazole derivatives have revealed key interactions with enzymes such as cyclooxygenase (COX), aldose reductase, phospholipase A2, the anti-apoptotic protein Bcl-2, DNA gyrase B, and cytochrome P450 isoform 51 (CYP51). researchgate.netnih.govekb.egresearchgate.netnih.govnih.gov

Cyclooxygenase (COX) Enzymes: Benzimidazole derivatives have been investigated as potential anti-inflammatory agents by targeting COX-1 and COX-2. researchgate.netekb.egplantarchives.org Docking studies have shown that these compounds can fit into the active sites of COX enzymes, with some derivatives exhibiting selectivity for the inducible COX-2 isoform over the constitutive COX-1. ekb.egplantarchives.org The binding is often characterized by hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site. researchgate.netplantarchives.org For instance, certain benzimidazole analogues have shown binding energies comparable to or even better than standard drugs like Indomethacin. researchgate.net

Aldose Reductase: As a key enzyme in the polyol pathway, aldose reductase is a target for managing diabetic complications. nih.gov Molecular docking simulations have been used to explore the interaction of various heterocyclic compounds, including those with scaffolds similar to benzimidazole, with aldose reductase. nih.gov These studies help in identifying potential inhibitors by analyzing their binding energy and interactions with the active site residues of the protein. nih.gov

Bcl-2: The anti-apoptotic protein Bcl-2 is a prime target in cancer therapy. nih.govnih.gov Molecular docking studies on benzimidazole derivatives have demonstrated their potential to bind to the BH3-binding groove of Bcl-2, thereby inhibiting its function and promoting apoptosis. nih.govresearchgate.net Some novel benzimidazole derivatives have shown higher binding affinities for Bcl-2 than standard drugs, indicating their promise as anticancer agents. nih.gov

DNA Gyrase B: DNA gyrase is an essential bacterial enzyme, making it an excellent target for antibiotics. ekb.egijbpas.com Benzimidazole derivatives have been docked into the ATP-binding site of DNA gyrase B. ijbpas.comnih.gov These in silico studies have helped in rationalizing the antibacterial activity of these compounds and have guided the synthesis of new derivatives with improved potency. ekb.egijbpas.com

CYP51: CYP51, or sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in fungi and protozoa, making it a well-established target for antimicrobial agents. nih.gov Molecular modeling and docking studies of azole compounds, which share heterocyclic similarities with benzimidazoles, have been instrumental in designing new inhibitors with improved activity and pharmacokinetic profiles. researchgate.netnih.gov

The trifluoromethoxy group at the 5-position of the benzimidazole ring in this compound is expected to significantly influence its binding affinity and selectivity for these targets. The electron-withdrawing nature and lipophilicity of the -OCF3 group can lead to altered electronic and steric interactions within the protein's binding pocket.

| Target Protein | Potential Interaction Insights for Benzimidazole Derivatives | Key Interacting Residues (Examples from Analogs) | Reference |

|---|---|---|---|

| COX-2 | Acts as a selective inhibitor for anti-inflammatory effects. Binding energy can be superior to standard drugs. | ALA:199, PHE:200, HIS:207, HIS:386, HIS:388, LEU:390 | researchgate.netekb.eg |

| Bcl-2 | Binds to the BH3-binding groove, inducing apoptosis. Shows potential as an anticancer agent. | Not specified in abstracts | nih.govresearchgate.net |

| DNA Gyrase B | Inhibits bacterial growth by binding to the ATP-binding site. | Not specified in abstracts | ekb.egijbpas.com |

| CYP51 | Inhibits fungal/protozoal sterol biosynthesis. Azole analogs show key interactions. | Not specified in abstracts | researchgate.netnih.gov |

| Aldose Reductase | Potential to inhibit the enzyme and manage diabetic complications. | Not specified in abstracts | nih.gov |

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT studies provide valuable information about its geometry, electronic properties, and chemical reactivity. nih.govniscpr.res.inresearchgate.net

DFT calculations can optimize the molecular geometry, predicting bond lengths and angles with high accuracy. niscpr.res.in These studies often use the B3LYP functional with a suitable basis set like 6-31G(d,p) or 6-311G(d,p). nih.govnih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT calculations can identify the electron-rich and electron-deficient regions of the molecule. researchgate.netnih.gov These maps are useful for predicting sites susceptible to electrophilic and nucleophilic attack, which is fundamental for understanding reaction mechanisms and intermolecular interactions. researchgate.net For benzimidazole derivatives, DFT studies have been used to correlate theoretical data with experimental results from vibrational (FT-IR, Raman) and NMR spectroscopy. researchgate.net

| DFT Parameter | Significance for this compound | Typical Computational Method | Reference |

|---|---|---|---|

| Optimized Geometry | Provides accurate bond lengths and angles, forming the basis for other calculations. | B3LYP/6-31G(d,p) | niscpr.res.in |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | B3LYP/6-311G(d,p) | nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. | B3LYP/6-31G(d,p) | researchgate.netnih.gov |

| Vibrational Frequencies | Correlates theoretical calculations with experimental IR and Raman spectra. | B3LYP/6-31G | niscpr.res.in |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, helping to identify candidates with favorable pharmacokinetic profiles. In silico tools are widely used to predict these properties for novel compounds like this compound. mdpi.comnih.govrsc.org

These predictive models assess various physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and the number of hydrogen bond donors and acceptors. plantarchives.orgresearchgate.net These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to predict a compound's potential for oral bioavailability. plantarchives.org

For benzimidazole derivatives, ADME prediction studies have been performed to evaluate their drug-likeness. rsc.orgresearchgate.net These studies often predict good intestinal absorption and bioavailability for many analogs. mdpi.com The BOILED-Egg model is one such tool that predicts gastrointestinal absorption and brain penetration. mdpi.com The trifluoromethoxy substituent in this compound is known to increase lipophilicity, which can enhance membrane permeability and absorption, but might also affect metabolism and clearance.

| ADME Property | Prediction for Benzimidazole Derivatives | Significance | Reference |

|---|---|---|---|

| Oral Bioavailability | Many derivatives are predicted to have good oral bioavailability, often adhering to Lipinski's Rule of Five. | Crucial for oral drug administration. | plantarchives.orgmdpi.com |

| Solubility | Varies among derivatives; some are moderately soluble while others are poorly soluble. | Affects absorption and formulation. | mdpi.com |

| Gastrointestinal Absorption | Generally predicted to be high for many benzimidazole compounds. | A key factor for orally administered drugs. | mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Some compounds are predicted to cross the BBB, which is relevant for CNS-acting drugs. | Determines if a compound can have central nervous system effects. | mdpi.comisca.me |

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at building mathematical models that correlate the chemical structure of compounds with their biological activity. biointerfaceresearch.com For benzimidazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.govresearchgate.net

These models provide insights into how different structural features (steric, electrostatic, hydrophobic fields) of the molecules contribute to their activity. nih.gov For example, QSAR studies on benzimidazole inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase have identified key structural requirements for enhanced inhibitory activity. nih.gov Similarly, 3D-QSAR models for benzimidazole derivatives as JNK3 inhibitors have helped in understanding their structure-activity relationships for neuroprotective effects. nih.gov

The contour maps generated from CoMFA and CoMSIA analyses can guide the design of new, more potent analogs of this compound by indicating regions where modifications would be favorable or unfavorable for biological activity. researchgate.net

| QSAR Model | Application to Benzimidazole Derivatives | Key Findings | Reference |

|---|---|---|---|

| CoMFA/CoMSIA | Used to model the activity of inhibitors for targets like HCV NS5B polymerase and JNK3. | Identifies the influence of steric, electrostatic, and hydrophobic fields on biological activity. | nih.govnih.gov |

| Pharmacophore-based 3D-QSAR | Applied to develop models for FXR agonists. | Generates hypotheses about the essential features for activity, such as hydrophobic regions and hydrogen bond donors/acceptors. | researchgate.net |

Analytical and Spectroscopic Methods in Research on 5 Trifluoromethoxy 1h Benzimidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including derivatives of 5-(trifluoromethoxy)-1H-benzimidazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within a molecule. nih.govresearchgate.net

¹H NMR spectroscopy is used to identify the number and types of protons in a molecule. In a typical spectrum of a this compound derivative, signals corresponding to the aromatic protons on the benzimidazole (B57391) ring and any protons on substituent groups can be observed and assigned. researchgate.netresearchgate.net For instance, the protons on the benzene (B151609) ring of the benzimidazole core typically appear as multiplets in the aromatic region (around 7.0-8.0 ppm).

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their hybridization state. researchgate.netresearchgate.net The carbon atom of the trifluoromethoxy group (-OCF₃) and the carbons of the benzimidazole ring will have characteristic chemical shifts. For example, in a related fluorinated compound, (2-(trifluoromethyl)cyclohexyl)benzene, the CF₃ carbon appears as a quartet at 128.0 ppm with a coupling constant (J) of 280.8 Hz due to coupling with the fluorine atoms. rsc.org

¹⁹F NMR is particularly crucial for analyzing fluorine-containing compounds like those with a trifluoromethoxy group. nih.gov It provides direct information about the chemical environment of the fluorine atoms. The trifluoromethoxy group would typically appear as a singlet in the ¹⁹F NMR spectrum, assuming no coupling to other nearby fluorine atoms. The chemical shift of this signal provides confirmation of the -OCF₃ group's presence. In studies of similar compounds, ¹⁹F NMR has been used to calculate diastereomeric ratios and confirm structural assignments, with signals for CF₃ groups appearing at distinct chemical shifts. rsc.org For example, the ¹⁹F NMR spectrum of a trifluoromethyl-containing derivative showed a signal at -66.4 ppm. rsc.org

The following table summarizes typical NMR data that could be expected for a derivative of this compound, based on data from analogous structures.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~12.0 | Broad Singlet | N-H proton of the imidazole (B134444) ring. |

| 7.0 - 8.0 | Multiplets | Aromatic protons on the benzimidazole ring. | |

| ¹³C | 140 - 150 | Singlet | Carbons of the imidazole portion (C2, C=N). |

| 110 - 140 | Singlet | Aromatic carbons of the benzene ring. | |

| ~121 (q) | Quartet | Carbon of the -OCF₃ group (coupling with ¹⁹F). | |

| ¹⁹F | -58 to -60 | Singlet | Fluorine atoms of the -OCF₃ group. |

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the benzimidazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structure of molecules by analyzing their mass-to-charge ratio (m/z). bris.ac.uk Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed in the study of benzimidazole derivatives. nih.govnih.gov

In a typical analysis of a this compound derivative, the mass spectrum would show a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. bris.ac.uk For example, the molecular weight of the parent compound, this compound, is 202.14 g/mol .

Fragmentation analysis provides further structural information. The electron impact (EI) or collision-induced dissociation (CID) of the molecular ion generates a series of fragment ions. The fragmentation pattern is often predictable and characteristic of the molecular structure. For benzimidazole derivatives, common fragmentation pathways include the cleavage of substituents and the characteristic rupture of the imidazole ring, which may involve the elimination of a molecule of HCN. journalijdr.com The presence of the trifluoromethoxy group would lead to characteristic fragments, such as the loss of ·CF₃ or ·OCF₃.

| Ion Type | Expected m/z | Description |

| [M+H]⁺ | 203.05 | Protonated molecular ion of this compound. |

| [M]⁺ | 202.04 | Molecular ion. |

| [M-HCN]⁺ | 175.03 | Loss of hydrogen cyanide from the imidazole ring. |

| [M-CF₃]⁺ | 133.04 | Loss of the trifluoromethyl radical. |

Note: The m/z values are calculated based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of the chemical bonds. youtube.com

For a this compound derivative, the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups within the structure. researchgate.netresearchgate.net

Key expected IR absorption bands include:

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond in the imidazole ring. researchgate.net

Aromatic C-H Stretching: Absorption bands appearing just above 3000 cm⁻¹ correspond to the C-H stretching of the aromatic benzene ring. libretexts.org

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the aromatic ring typically appear in the 1450-1630 cm⁻¹ region. researchgate.netlibretexts.org

C-O Stretching: The C-O stretching vibration of the trifluoromethoxy ether linkage is expected to produce a strong band in the 1200-1300 cm⁻¹ range. researchgate.net

C-F Stretching: The C-F bonds of the trifluoromethoxy group will give rise to very strong and characteristic absorption bands, typically in the 1000-1200 cm⁻¹ region.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Imidazole | N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic/Imidazole | C=C / C=N Stretch | 1450 - 1630 | Medium to Strong |

| Trifluoromethoxy | C-O Stretch | 1200 - 1300 | Strong |

| Trifluoromethoxy | C-F Stretch | 1000 - 1200 | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Benzimidazole and its derivatives are chromophoric and exhibit characteristic absorption maxima (λmax) in the UV region. nih.govresearchgate.net The absorption is due to π → π* transitions within the conjugated benzimidazole ring system.

The position of the λmax can be influenced by substituents on the benzimidazole ring. The trifluoromethoxy group, being an electron-withdrawing group, can cause a shift in the absorption maxima compared to the unsubstituted parent benzimidazole. nih.gov Studies on benzimidazole derivatives show that substitutions on the ring can lead to a bathochromic shift (a shift to a longer wavelength). nih.gov UV-Vis spectroscopy is also used to confirm the formation of complexes or interactions with other molecules, which often results in changes in the absorption spectrum. researchgate.net For the parent 1H-benzimidazole in acetonitrile, absorption maxima are observed around 243 nm, 272 nm, and 278 nm. researchgate.net

Gas Chromatography (GC) and GC-Mass Spectrometry for Purity and Identification

Gas Chromatography (GC) is a powerful separation technique used to analyze volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the components in a mixture. rsc.org This technique is suitable for analyzing derivatives of this compound that are thermally stable and sufficiently volatile.

In a GC analysis, the compound is vaporized and passed through a long column. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under specific experimental conditions. GC is highly effective for assessing the purity of a sample, where a pure compound will ideally show a single peak. nist.gov

GC-MS provides definitive identification by generating a mass spectrum for the compound as it elutes from the GC column. This allows for the confirmation of the molecular weight and provides fragmentation data for structural verification, combining the separation power of GC with the detection power of MS. rsc.org